molecular formula C13H13F4N3 B11749920 [(4-fluorophenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(4-fluorophenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749920
M. Wt: 287.26 g/mol
InChI Key: LCJBTTZLBLBVHH-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with 1-methyl-5-(trifluoromethyl)-1H-pyrazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:

  • (4-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (4-bromophenyl)methyl-1H-pyrazol-4-yl]methyl})amine

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, biological activity, and physical properties, making (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine unique in its applications and effects.

Properties

Molecular Formula

C13H13F4N3

Molecular Weight

287.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H13F4N3/c1-20-12(13(15,16)17)10(8-19-20)7-18-6-9-2-4-11(14)5-3-9/h2-5,8,18H,6-7H2,1H3

InChI Key

LCJBTTZLBLBVHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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